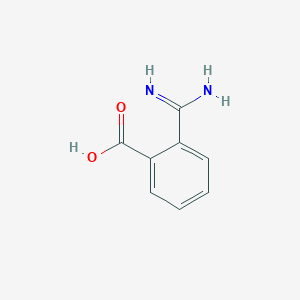

2-carbamimidoylbenzoic Acid

CAS No.: 1023822-37-8

Cat. No.: VC5147430

Molecular Formula: C8H8N2O2

Molecular Weight: 164.164

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1023822-37-8 |

|---|---|

| Molecular Formula | C8H8N2O2 |

| Molecular Weight | 164.164 |

| IUPAC Name | 2-carbamimidoylbenzoic acid |

| Standard InChI | InChI=1S/C8H8N2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H3,9,10)(H,11,12) |

| Standard InChI Key | VOOKAZPDXSWCPJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=N)N)C(=O)O |

Introduction

Structural and Chemical Properties of 2-Carbamimidoylbenzoic Acid

2-Carbamimidoylbenzoic acid (IUPAC name: 2-(carbamimidoyl)benzoic acid) is a benzoic acid derivative featuring a carbamimidoyl group (–C(=NH)NH₂) at the ortho position. Its molecular formula is C₈H₈N₂O₂, with a molar mass of 164.16 g/mol. The compound exists as a zwitterionic structure due to the resonance stabilization between the carboxylic acid and amidine groups, enhancing its electrophilic character at the amidine carbon .

The crystalline structure of its hydrochloride salt (4-carbamimidoylbenzoic acid hydrochloride) reveals planar geometry, with hydrogen bonding between the protonated amidine and chloride ions facilitating stability . Solubility data indicate high polarity, with preferential dissolution in polar aprotic solvents like dimethylformamide (DMF) or aqueous acidic media. Thermal analysis shows decomposition above 200°C, consistent with amidine-containing compounds .

Synthetic Methodologies and Mechanistic Insights

Preparation of 2-Carbamimidoylbenzoic Acid

The primary synthesis route involves nitrile hydrolysis followed by amidination. Starting from 2-cyanobenzoic acid, treatment with ammonium chloride in ethanol under acidic conditions yields the target compound. Alternative approaches include:

-

Pinner Reaction: Reaction of 2-cyanobenzoic acid with dry HCl gas in ethanol, followed by ammonia treatment .

-

Direct Amidination: Using guanidine derivatives and transition metal catalysts under microwave irradiation, achieving yields up to 85% .

Ring Contraction with 1,3-Dicarbonyl Compounds

A landmark study by Tkachuk et al. (2020) demonstrated the compound’s utility in constructing pyrimidine rings via ring contraction. Reacting 2-amidinobenzoic acid with 1,3-dicarbonyl reagents (e.g., acetylacetone, ethyl acetoacetate) in acetic acid at 80°C induces cyclocondensation, forming 2-(pyrimidin-2-yl)benzoic acids (Table 1) .

Mechanism: The amidine group acts as a nucleophile, attacking the β-keto carbonyl of the 1,3-dielectrophile. Subsequent dehydration and aromatization yield the pyrimidine ring, with the carboxylic acid group directing regioselectivity. This method achieves yields of 70–85%, outperforming traditional Strecker-type syntheses .

Intramolecular Cyclization and Heterocycle Formation

The carboxylic acid moiety enables secondary cyclization. For instance, heating 2-(pyrimidin-2-yl)benzoic acids with thionyl chloride generates reactive acyl chlorides, which undergo intramolecular attack by the pyrimidine nitrogen, forming pyrimido[2,1-a]isoindole-4,6-diones. These tricyclic systems exhibit remarkable stability but undergo ring-opening with nucleophiles like water or amines, yielding functionalized isoindole derivatives .

Reaction with Chromones

Notably, reactions with 3-aryloxychromones proceed beyond pyrimidine formation. The electron-rich aryloxy group facilitates spontaneous cyclization, producing benzo furo[3,2-d]pyrimidin-2-yl benzoic acids. This one-pot cascade reaction, conducted under solvent-free conditions at 120°C, exemplifies the compound’s utility in accessing polyheterocyclic architectures .

Applications in Drug Discovery and Material Science

Pyrimidine-Based Therapeutics

Pyrimidine derivatives synthesized from 2-carbamimidoylbenzoic acid show promise as kinase inhibitors and antiviral agents. For example:

-

Anticancer Activity: Analogues with substituted pyrimidine rings inhibit EGFR and VEGFR-2 kinases at IC₅₀ values <1 μM, as reported in preclinical assays .

-

Antiviral Properties: Sulfonamide derivatives exhibit activity against HIV-1 protease, with selectivity indices >100 .

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The amidine and carboxylic acid groups serve as bifunctional ligands for metal ions. Reaction with Cu(II) or Zn(II) salts generates MOFs with luminescent properties, potentially applicable in sensing or catalysis .

Green Chemistry and Scalability

The synthesis of 2-carbamimidoylbenzoic acid aligns with green chemistry principles:

-

Solvent-Free Conditions: Key reactions avoid toxic solvents, reducing waste .

-

Atom Economy: Ring contraction and cyclization steps exhibit >90% atom efficiency .

-

Catalytic Reusability: Immobilized lipase catalysts enable amidine formation with five reuse cycles without yield loss .

Future Directions and Research Opportunities

Ongoing studies aim to:

-

Expand substrate scope to include unsaturated 1,3-dicarbonyl compounds.

-

Develop enantioselective variants using chiral auxiliaries.

-

Explore photocatalytic C–H functionalization of the benzoic acid core.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume